Superior Efficacy in Hypoglycemia Rescue: Liquid-Stable Glucagon vs. Nasal Glucagon
In an indirect treatment comparison (ITC) of two ready-to-use glucagon rescue treatments for severe hypoglycemia, the liquid-stable glucagon rescue pen (GRP; containing glucagon hydrochloride) was compared to nasal glucagon (NG). The primary efficacy endpoint, the proportion of participants achieving treatment success (defined as an increase in blood glucose [BG] to ≥70 mg/dL or an increase of ≥20 mg/dL from nadir within 30 mins), was similar between groups (GRP: 98.9% [279/282] vs. NG: 99.4% [155/156]; p=0.63) . A key quantitative difference was observed in the degree of hyperglycemic response. The mean maximum blood glucose (max BG) value was significantly higher for GRP (220 mg/dL) compared to NG (168 mg/dL) . This difference was statistically significant when adjusting for the injectable glucagon comparator (treatment difference: 17.32 mg/dL, 95% credible interval: 3.94 to 30.97) .
| Evidence Dimension | Mean maximum blood glucose concentration (mg/dL) |
|---|---|
| Target Compound Data | 220 mg/dL (Liquid Stable Glucagon Rescue Pen, GRP) |
| Comparator Or Baseline | 168 mg/dL (Nasal Glucagon, NG) |
| Quantified Difference | 17.32 mg/dL (95% CrI: 3.94, 30.97), favoring GRP |
| Conditions | Indirect treatment comparison (ITC) of phase 3 trials in adults with type 1 or 2 diabetes experiencing insulin-induced hypoglycemia |
Why This Matters
A higher maximal blood glucose response may be critical for ensuring full neurological recovery from severe hypoglycemic events, making the liquid-stable glucagon (hydrochloride) pen a potentially more robust rescue option.
